![molecular formula C9H9BrN4O3 B14009252 [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea CAS No. 93298-08-9](/img/structure/B14009252.png)
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenyl group, and an ethylideneamino urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, resulting in the formation of amino derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanone: A precursor in the synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea with similar structural features.
4-Nitrophenylhydrazine: Shares the nitrophenyl group and is used in similar synthetic applications.
N-(4-Nitrophenyl)urea: Contains the nitrophenyl and urea moieties, making it structurally related.
Uniqueness
This compound is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
93298-08-9 |
|---|---|
Fórmula molecular |
C9H9BrN4O3 |
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]urea |
InChI |
InChI=1S/C9H9BrN4O3/c10-5-8(12-13-9(11)15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H3,11,13,15) |
Clave InChI |
LZGBERKZDHMRAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NNC(=O)N)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


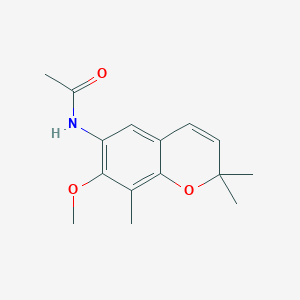
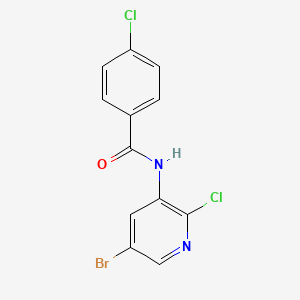
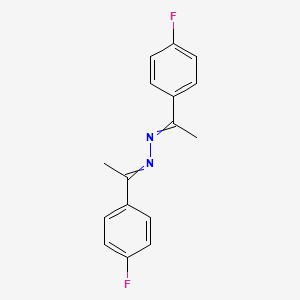
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
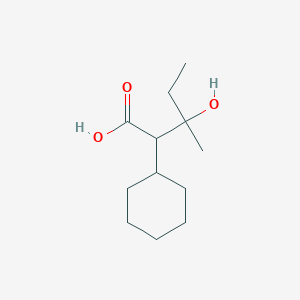
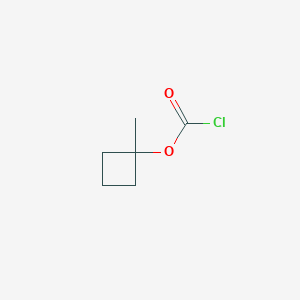
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
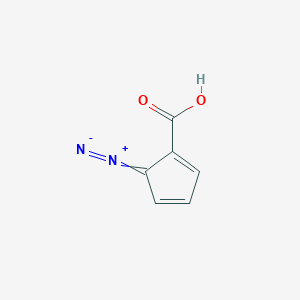
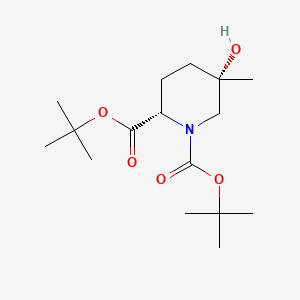
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


